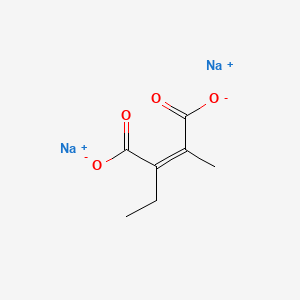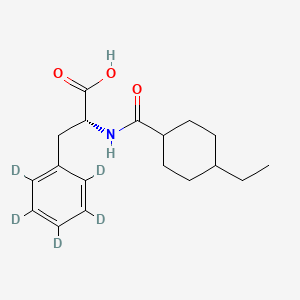
(Z)-3-Hydroxy-6-nonenoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-Hydroxy-6-nonenoic Acid is an organic compound characterized by a hydroxyl group (-OH) and a double bond in the Z-configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-Hydroxy-6-nonenoic Acid typically involves the use of specific reagents and catalysts to achieve the desired configuration and functional groups. One common method is the hydroboration-oxidation of 6-nonenoic acid, which involves the addition of borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration-oxidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: (Z)-3-Hydroxy-6-nonenoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated hydroxy acid.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Reagents like thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: 3-Keto-6-nonenoic acid or 3-carboxy-6-nonenoic acid.
Reduction: 3-Hydroxy-nonanoic acid.
Substitution: 3-Chloro-6-nonenoic acid or 3-amino-6-nonenoic acid.
Applications De Recherche Scientifique
Chemistry: (Z)-3-Hydroxy-6-nonenoic Acid is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: In biological research, this compound is studied for its potential role in metabolic pathways and as a precursor for bioactive molecules.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of (Z)-3-Hydroxy-6-nonenoic Acid involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with enzymes or receptors. The double bond in the Z-configuration also affects the compound’s three-dimensional structure, impacting its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
(E)-3-Hydroxy-6-nonenoic Acid: The E-configuration isomer with different spatial arrangement.
3-Hydroxy-6-nonanoic Acid: A saturated analog without the double bond.
6-Hydroxy-3-nonenoic Acid: A positional isomer with the hydroxyl group at a different location.
Uniqueness: (Z)-3-Hydroxy-6-nonenoic Acid is unique due to its specific Z-configuration, which imparts distinct chemical and physical properties compared to its isomers and analogs. This configuration can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
(Z)-3-hydroxynon-6-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-3-4-5-6-8(10)7-9(11)12/h3-4,8,10H,2,5-7H2,1H3,(H,11,12)/b4-3- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWZUPUHFRKCCB-ARJAWSKDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCC(CC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\CCC(CC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethanimidothioic acid, [[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/new.no-structure.jpg)










